Molecular Identity and Composition: A Non-Ester Glycol Ether-Acid Adduct vs. Conventional Glycol Ether Acetates
The target compound is a 1:1 hemiacetal-acid adduct (C₈H₁₈O₅), whereas its closest commercial analogs—2-(2-ethoxyethoxy)ethyl acetate (CAS 112-15-2) and 2-ethoxyethyl acetate (CAS 111-15-9)—are esters (C₈H₁₆O₄ and C₆H₁₂O₃, respectively) [1][2]. The presence of both a free carboxylic acid proton and a hemiacetal hydroxyl group (H-bond donor count = 2, topological polar surface area = 76 Ų) in the target compound fundamentally differentiates its solvation and reactivity profile from the aprotic ester analogs (H-bond donor count = 0, TPSA ≈ 44-52 Ų) [3]. No experimental equilibrium or kinetic data comparing the three were found.
| Evidence Dimension | Structural and functional-group identity |
|---|---|
| Target Compound Data | H-bond donors: 2; TPSA: 76 Ų; Functional groups: hemiacetal -OH, carboxylic acid -COOH [3] |
| Comparator Or Baseline | 2-(2-ethoxyethoxy)ethyl acetate (CAS 112-15-2): H-bond donors: 0; TPSA: 44.8 Ų (PubChem); 2-ethoxyethyl acetate (CAS 111-15-9): H-bond donors: 0; TPSA: 52.6 Ų (PubChem) |
| Quantified Difference | Δ H-bond donors: +2 vs. ester analogs; Δ TPSA: +23-31 Ų |
| Conditions | Computed molecular descriptors (PubChem/Cactvs) |
Why This Matters
The ability to donate hydrogen bonds and the higher polarity directly impact solubility, substrate wetting, and compatibility with water-borne formulations, making the compound a distinct choice for procurement when protic character is required.
- [1] PubChem Compound Summary for CID 71418771, Acetic acid;1-(2-ethoxyethoxy)ethanol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/823814-39-7 View Source
- [2] PubChem Compound Summary for CID 8030, 2-(2-Ethoxyethoxy)ethyl acetate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/8030 View Source
- [3] PubChem Computed Descriptors (Cactvs 3.4.6.11) for CID 71418771 and CID 8030. View Source
